1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the 2-chlorophenyl group: This step may involve the use of a chlorinated aromatic compound in a substitution reaction.
Attachment of the cyanothiolan group: This can be done through nucleophilic substitution or other suitable reactions.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide
- 1-(2-chlorophenyl)-N-(2-thiophen-2-yl)pyrazole-3-carboxamide
Uniqueness
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide may have unique properties due to the presence of the cyanothiolan group, which could influence its biological activity and chemical reactivity compared to other pyrazole derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-11-3-1-2-4-13(11)20-7-5-12(19-20)14(21)18-15(9-17)6-8-22-10-15/h1-5,7H,6,8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQQLNRGDBAKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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